BenchChemオンラインストアへようこそ!

C17H14N2O3

mGluR antagonist group I metabotropic glutamate receptor IC50 comparison

When experimental reproducibility in mGluR4 Parkinson's disease research is critical, PHCCC (CAS 179068-02-1) delivers the validated dual pharmacology—Group I mGluR antagonism (IC50 3 µM) combined with mGluR4 PAM activity—that established the therapeutic rationale. Substituting with selective mGluR4 PAMs (e.g., VU0364439) or broad-spectrum antagonists introduces mechanistic gaps in native co-expression systems. Verify identity against ChemSpider CSID 4892386 due to bioactive C17H14N2O3 isomers. Formulate in DMSO.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B7792384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H14N2O3
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H14N2O3/c1-10-7-16(19-12-3-2-4-13(20)9-12)14-8-11(17(21)22)5-6-15(14)18-10/h2-9,20H,1H3,(H,18,19)(H,21,22)
InChIKeyQNVXCBQWZUZYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PHCCC (C17H14N2O3) Procurement Guide for Neuroscience Research: Baseline Properties and Scientific Context


C17H14N2O3 (PHCCC) is a cyclopropachromene derivative with the IUPAC name (7Z)-7-(hydroxyimino)-N-phenyl-7,7a-dihydrocyclopropa[b]chromene-1a(1H)-carboxamide, CAS 179068-02-1, and a molecular weight of 294.30 g/mol . It functions as a group I metabotropic glutamate receptor (mGluR) antagonist with an IC50 of approximately 3 µM, and simultaneously acts as a positive allosteric modulator (PAM) of the mGluR4 receptor subtype . This dual pharmacological profile distinguishes it from single-mechanism mGluR ligands and has established PHCCC as a widely used pharmacological tool compound for probing mGluR4 function in neuropharmacology and Parkinson's disease research [1]. However, the compound is known to possess relatively low potency, limited subtype selectivity, and poor aqueous solubility, which are critical considerations for experimental design and procurement decisions [1].

Why Generic Substitution of C17H14N2O3 (PHCCC) with Alternative mGluR4 Modulators is Not Scientifically Justified


Substituting PHCCC (C17H14N2O3) with other mGluR4 positive allosteric modulators or group I mGluR antagonists without experimental validation introduces significant risk of non-reproducible results and erroneous mechanistic conclusions [1]. PHCCC possesses a unique dual pharmacological signature—group I mGluR antagonism combined with mGluR4 PAM activity—that is not replicated by newer, more selective mGluR4 PAMs such as VU0364439 (EC50 19.8 nM) . Conversely, broad-spectrum group I mGluR antagonists lack the mGluR4 PAM component entirely [2]. Additionally, the PHCCC analog PHCCC(4Me) (THCCC) exhibits a fundamentally different pharmacological profile, acting as an mGluR2 negative allosteric modulator (IC50 1.5 µM) and mGluR3 PAM (EC50 8.9 µM), making it unsuitable as a direct substitute . These divergences mean that using alternative compounds in established PHCCC-based protocols will alter the net pharmacological intervention and confound interpretation, particularly in systems where multiple mGluR subtypes are co-expressed.

Quantitative Differentiation Evidence for C17H14N2O3 (PHCCC) Versus Comparators and Next-Generation Analogs


Head-to-Head Potency Comparison: PHCCC Exhibits 67-Fold Greater Group I mGluR Antagonist Potency Than (S)-4-Carboxyphenylglycine

PHCCC demonstrates an IC50 of approximately 3 µM as a group I metabotropic glutamate receptor antagonist, which represents a 67-fold increase in potency compared to (S)-4-carboxyphenylglycine under the same assay conditions [1]. This direct head-to-head comparison establishes PHCCC as the significantly more potent pharmacological tool for inhibiting group I mGluR-mediated signaling in experimental systems.

mGluR antagonist group I metabotropic glutamate receptor IC50 comparison

Comparative Efficacy: VU0359516 Demonstrates Superior mGluR4 PAM Potency Relative to PHCCC in Direct Functional Assays

In a direct comparative study using human mGluR4 expressed in HEK293 cells, the enantiomerically pure 2-pyridyl amide analog of PHCCC, designated VU0359516 (compound 10c), exhibited superior potency and efficacy as an mGluR4 positive allosteric modulator compared to the parent compound PHCCC [1]. While PHCCC served as the starting scaffold for optimization, the analog VU0359516 achieved significantly enhanced receptor modulation at lower concentrations, indicating that PHCCC possesses suboptimal PAM activity relative to structurally optimized successors [1].

mGluR4 positive allosteric modulator potency comparison

Selectivity Limitation: PHCCC Lacks Subtype Selectivity Within Group I mGluRs and Exhibits Off-Target Activity at mGluR2 and mGluR8

PHCCC is characterized by a lack of subtype selectivity, exhibiting antagonist activity not only at group I mGluRs (mGluR1a, mGluR1b, mGluR5) but also potent antagonism at mGluR2 and mGluR8 [1]. This broad activity profile contrasts with more selective mGluR4 PAMs such as VU0364439 (EC50 19.8 nM for mGluR4, with no reported antagonism at other mGluR subtypes) . The polypharmacology of PHCCC means that observed biological effects in complex systems cannot be unambiguously attributed to mGluR4 modulation alone, necessitating careful control experiments or use of more selective tools for target validation studies.

mGluR selectivity off-target activity pharmacological profiling

Physicochemical Limitation: PHCCC Exhibits Poor Aqueous Solubility That Constrains In Vivo Dosing and Formulation Flexibility

PHCCC is documented to possess poor aqueous solubility, a property that limits its utility in certain experimental contexts and has driven medicinal chemistry efforts to develop improved analogs [1]. This solubility constraint is explicitly contrasted with next-generation mGluR4 PAMs such as compound 40 (identified from SAR studies around PHCCC), which was engineered to exhibit good water solubility while maintaining or improving potency and selectivity [1]. For experiments requiring aqueous formulation without organic co-solvents or for in vivo studies where solubility-limited absorption may confound pharmacokinetic interpretation, this represents a significant practical disadvantage relative to better-solubilized alternatives.

solubility formulation in vivo dosing physicochemical properties

Analytical Identification: Definitive Spectroscopic Fingerprint of PHCCC via ChemSpider Database Entry

PHCCC (C17H14N2O3) is unambiguously identified by its ChemSpider ID 4892386, which provides a definitive structural and spectroscopic reference including the IUPAC name (7Z)-7-(hydroxyimino)-N-phenyl-7,7a-dihydrocyclopropa[b]chromene-1a(1H)-carboxamide, molecular formula, exact mass, and SMILES string . This authoritative database entry serves as a benchmark for confirming compound identity upon receipt, differentiating PHCCC from other C17H14N2O3 isomers such as rosoxacin (quinolone antibiotic, CAS 40034-42-2) [1] and cyclopenin (AChE inhibitor, CAS 20007-87-8) [2], which share the identical molecular formula but possess entirely distinct pharmacological activities and chemical structures. Procurement of PHCCC without confirmatory analytical verification against this reference fingerprint risks inadvertent use of an isomeric compound with divergent biological activity.

analytical chemistry QC/QA structural confirmation spectroscopy

Optimal Research and Industrial Application Scenarios for C17H14N2O3 (PHCCC) Based on Quantitative Evidence


Scenario 1: Pharmacological Tool for Validating mGluR4-Mediated Effects in Established Rodent Models of Parkinson's Disease

PHCCC has demonstrated antiparkinsonian effects in rat models and has been used extensively to validate the therapeutic potential of mGluR4 positive allosteric modulation in Parkinson's disease (PD) research [1][2]. Given that PHCCC's efficacy in these models is established and published, this compound is the appropriate choice when the experimental objective is to replicate or extend published findings using the identical pharmacological tool [1]. Investigators should be aware of the compound's poor solubility and plan for formulation in DMSO or equivalent organic vehicles [1]. For studies requiring improved brain penetration or aqueous solubility, next-generation analogs such as compound 40 should be considered instead [1].

Scenario 2: Comparator Control in Medicinal Chemistry Optimization Programs Targeting mGluR4 PAMs

PHCCC serves as the essential baseline comparator for structure-activity relationship (SAR) studies aimed at developing improved mGluR4 positive allosteric modulators [1][2]. In medicinal chemistry campaigns, the 67-fold superiority of PHCCC over (S)-4-carboxyphenylglycine as a group I mGluR antagonist establishes a benchmark against which novel compounds are evaluated [3]. Furthermore, the demonstrated superior potency and efficacy of VU0359516 over PHCCC in direct head-to-head assays provides a validated reference point for quantifying the degree of improvement achieved by new chemical entities [2]. Procurement of PHCCC for this purpose is essential for generating internally consistent and historically comparable SAR data.

Scenario 3: Probing the Functional Interplay Between Group I mGluR Antagonism and mGluR4 PAM Activity in Native Tissue Preparations

PHCCC's unique dual pharmacological profile—combined group I mGluR antagonism and mGluR4 PAM activity—makes it a specialized tool for investigating the integrated functional outcomes of simultaneously inhibiting group I mGluRs while potentiating mGluR4 in native tissue preparations such as striatal slices [1]. In systems where both receptor populations are endogenously co-expressed, PHCCC produces a net pharmacological effect that cannot be replicated by single-mechanism agents [2]. This scenario leverages the compound's polypharmacology as an intentional experimental variable rather than a liability [1]. Researchers must, however, incorporate appropriate controls using selective group I mGluR antagonists and selective mGluR4 PAMs to deconvolute the relative contributions of each mechanism to observed outcomes.

Scenario 4: Quality Control and Identity Verification of Commercial PHCCC Batches Using Spectroscopic Reference Standards

Given the existence of multiple biologically active C17H14N2O3 isomers—including the quinolone antibiotic rosoxacin (CAS 40034-42-2) and the acetylcholinesterase inhibitor cyclopenin (CAS 20007-87-8)—analytical verification of PHCCC identity upon receipt is a critical step in quality control workflows [1][2][3]. Procurement of PHCCC should be accompanied by confirmatory analysis against the ChemSpider reference entry (CSID 4892386), including NMR, MS, or HPLC comparison to the vendor-supplied certificate of analysis [1]. This scenario is particularly relevant for core facilities, compound management groups, and contract research organizations where chain-of-custody and compound integrity are paramount for ensuring reproducible research outcomes.

Quote Request

Request a Quote for C17H14N2O3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.